N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a dichlorothiophene ring, a thiazole ring, and a pyrrolidine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dichlorothiophene with appropriate thioamide precursors under cyclization conditions.
Attachment of the Pyrrolidine Moiety: The thiazole intermediate is then reacted with a pyrrolidine derivative, often involving nucleophilic substitution or amide bond formation.
Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The dichlorothiophene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications.
Mechanism of Action
The mechanism by which N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide: shares similarities with other thiazole and pyrrolidine derivatives.
2,5-Dichlorothiophene: derivatives are also structurally related and may exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a compound of particular interest for further research and development.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3S3/c1-24(20,21)18-4-2-3-9(18)12(19)17-13-16-8(6-22-13)7-5-10(14)23-11(7)15/h5-6,9H,2-4H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBQRPJGVWGCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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